5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
Description
5-Chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a naphthothiazole core fused with a thiophene-carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are critical for interactions in biological systems.
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGIZUIMIPKZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide exhibit antiviral properties. Notably, compounds with similar structures have shown efficacy against Hepatitis C Virus (HCV) NS5A, demonstrating potential as pan-genotypic antiviral agents. A study highlighted that specific modifications to the naphtho[1,2-d]thiazole moiety can enhance antiviral potency significantly .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study on related thiazole derivatives reported promising results against various bacterial strains, suggesting that the thiazole ring contributes to the overall bioactivity through mechanisms that disrupt bacterial cell wall synthesis .
Organic Electronics
The unique electronic properties of this compound make it a candidate for organic electronic applications. Its structure allows for effective charge transport, which is crucial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into polymer blends can enhance the performance and stability of electronic devices .
Photonic Devices
Due to its photostability and suitable energy levels, the compound is being explored in the development of photonic devices. Its application in sensors and light-emitting materials can lead to advancements in optoelectronic technologies .
Pesticide Development
The compound's ability to interact with biological systems has led to investigations into its use as a pesticide. Studies have shown that derivatives can effectively target specific pests while minimizing environmental impact compared to traditional pesticides .
Water Treatment
Research is ongoing into the use of this compound for water purification processes. Its chemical properties enable it to act as an adsorbent for heavy metals and organic pollutants in wastewater treatment systems .
Data Tables
Mechanism of Action
The mechanism of action of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Naphthothiazole-Based Carboxamides
- N'-Hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide (4b): Structure: Replaces the thiophene-carboxamide group with a methanimidamide moiety. Activity: Exhibits inhibitory effects against Mycobacterium tuberculosis methionine aminopeptidases, with IC₅₀ values in the micromolar range . Synthesis: Synthesized via a three-step protocol starting from tetralone derivatives, using thiourea and iodine in ethanol .
2-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide :
Thiophene-Carboxamide Derivatives
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide :
- 5-Amino-3-Methyl-4-({2-[(4-Methylphenyl)Carbamothioyl]Hydrazino}Carbonyl)Thiophene-2-Carboxamide (9b): Structure: Incorporates a thiourea-hydrazine linker. Properties: Melting point 202–204°C, characterized by LCMS and IR spectroscopy .
Physicochemical Properties
*Estimated based on analogs in and .
Biological Activity
5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring fused with a naphthalene moiety. Its molecular formula is , with a molecular weight of approximately 248.73 g/mol. The presence of chlorine and sulfur atoms contributes to its reactivity and interaction with biological targets.
Research indicates that thiazole derivatives, including this compound, exhibit their biological effects primarily through the following mechanisms:
- DNA Interaction : These compounds can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes, such as COX-2 and PPARγ .
- Antioxidant Activity : Thiazole derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells .
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MOLT-4 for leukemia and A549 for lung cancer) demonstrated significant cytotoxicity with IC50 values ranging from 1.57 µM to 13.3 µM. The compound showed selective toxicity towards cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) |
|---|---|
| MOLT-4 (Leukemia) | <0.01 |
| A549 (Lung Cancer) | 5.8 |
| SW620 (Colon Cancer) | 13.3 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that compounds like this compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Case Studies
A notable study involved the synthesis of several thiazole derivatives where this compound was evaluated alongside other compounds for its anticancer efficacy. The results indicated that this compound had one of the highest levels of antimitotic activity compared to others tested in the series .
Q & A
Basic Research Questions
Q. What established synthetic routes and optimization strategies are recommended for synthesizing 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide?
- Methodology :
- Step 1 : Start with chlorination of thiophene-2-carboxylic acid to form 5-chlorothiophene-2-carboxylic acid .
- Step 2 : Couple with 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine (synthesized via cyclization of thiourea derivatives) under amide bond-forming conditions (e.g., HATU/DMF or EDCI/HOBt) .
- Optimization :
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures yield 76–82% purity) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Cl₂, FeCl₃, 60°C | 85 | Recrystallization |
| 2 | HATU, DIPEA, DMF | 70–76 | Column Chromatography |
Q. Which spectroscopic techniques are most effective for structural confirmation, and what critical spectral markers should be prioritized?
- Techniques :
- IR Spectroscopy : Confirm NH (3300–3200 cm⁻¹), C=O (1680–1650 cm⁻¹), and C-S-C (690–620 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons (δ 6.8–7.5 ppm) and naphthothiazole aromatic protons (δ 7.2–8.1 ppm).
- Amide NH (δ 10.2–10.8 ppm, broad singlet) .
- Mass Spectrometry : Molecular ion peak (M⁺) with chlorine isotope pattern (3:1 for Cl) .
- Validation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
- Approach :
- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer assays) .
- Mechanistic Profiling : Compare activity against related compounds (e.g., thiophene-carboxamides with triazole moieties) to isolate structural contributors .
- Case Study : In antimicrobial assays, discrepancies in MIC values may arise from variations in bacterial strain permeability; use efflux pump inhibitors (e.g., CCCP) to clarify .
Q. What strategies are recommended for analyzing reaction by-products and improving purification efficiency?
- By-Product Identification :
- Use LC-MS to detect intermediates (e.g., uncyclized thiourea derivatives) .
- Monitor for chlorine displacement by-products (e.g., hydroxyl or methoxy analogs) via ¹H NMR .
- Purification Optimization :
- Employ gradient elution (hexane → ethyl acetate) in column chromatography for polar impurities.
- For persistent impurities, use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How can computational modeling predict the compound’s interaction with therapeutic targets (e.g., kinases or microbial enzymes)?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs) .
- Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Data Contradiction Analysis
Q. How to address inconsistent solubility reports in polar vs. non-polar solvents?
- Hypothesis : The naphthothiazole moiety enhances hydrophobicity, but the amide group introduces polarity.
- Testing :
- Measure solubility in DMSO (high), ethanol (moderate), and hexane (low) via UV-Vis spectroscopy.
- Adjust pH (e.g., 7.4 for PBS vs. 2.0 for gastric fluid) to mimic physiological conditions .
- Resolution : Report solvent systems as "DMF/water (4:1)" for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
